3-hydroxy-7-methyl-5,6,7,8-tetrahydroquinolin-5-one
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Overview
Description
3-Hydroxy-7-methyl-5,6,7,8-tetrahydroquinolin-5-one is a chemical compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a hydroxy group at the 3-position, a methyl group at the 7-position, and a tetrahydroquinolinone core.
Mechanism of Action
Target of Action
It is known that quinoline derivatives, which this compound is a part of, have a wide range of biological activities and can interact with various targets .
Mode of Action
Quinoline derivatives are known to interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Quinoline derivatives are known to affect various biochemical pathways, leading to a range of downstream effects .
Result of Action
It is known that quinoline derivatives can have various effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly impact the action of quinoline derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-7-methyl-5,6,7,8-tetrahydroquinolin-5-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one with hydroxylamine or hydroxylamine hydrochloride in ethylene glycol can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-7-methyl-5,6,7,8-tetrahydroquinolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The hydroxy and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include quinoline derivatives, tetrahydroquinoline derivatives, and substituted quinolinones.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydroxyquinolinones and tetrahydroquinolinones, such as:
- 4-Hydroxy-2-quinolone
- 2-Hydroxyquinoline
- 4-Hydroxyquinoline
Uniqueness
What sets 3-hydroxy-7-methyl-5,6,7,8-tetrahydroquinolin-5-one apart is its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
CAS No. |
123094-71-3 |
---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.2 |
Purity |
95 |
Origin of Product |
United States |
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